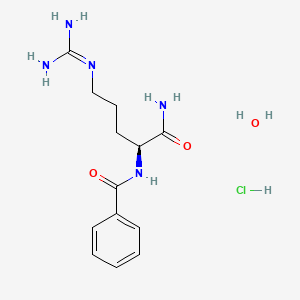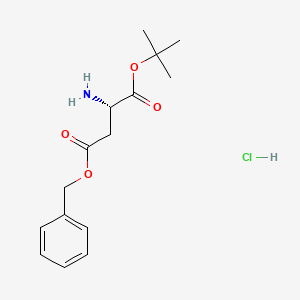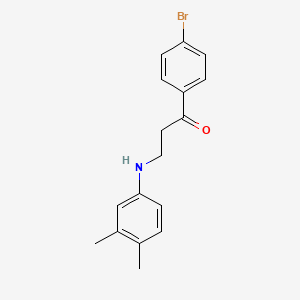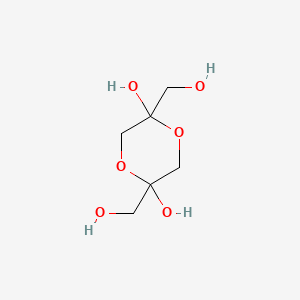
3-(Benzyloxy)-2-hydroxypropanoic acid
Descripción general
Descripción
3-(Benzyloxy)-2-hydroxypropanoic acid (BHPA) is a carboxylic acid that is of interest to the scientific community due to its various properties and applications. BHPA is also known as 3-Benzyloxy-2-hydroxypropionic acid, 3-Benzyloxypropionic acid, and 3-Benzyloxy-2-hydroxypropanoic acid. It is a white crystalline solid with a molecular formula of C9H12O3 and a molecular weight of 180.19 g/mol. BHPA is an organic compound that is derived from benzyl alcohol and is used in a variety of scientific applications, including synthesis and research.
Aplicaciones Científicas De Investigación
Liquid-Crystalline Complexes and Polymerization
Kishikawa et al. (2008) synthesized a benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, and studied its complexation with dipyridyl compounds. These complexes exhibited smectic A liquid crystal phases, highlighting the potential of such benzoic acid derivatives in liquid-crystalline materials and their polymerization applications (Kishikawa, Hirai, & Kohmoto, 2008).
Bioproduction of 3-Hydroxypropanoic Acid
Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid (3-HP) from renewable resources, highlighting its use as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. This research emphasizes the biotechnological potential of compounds like 3-(Benzyloxy)-2-hydroxypropanoic acid in producing value-added chemicals (Jers, Kalantari, Garg, & Mijakovic, 2019).
Catalytic Chemical Methods
Pina, Falletta, and Rossi (2011) presented eco-sustainable processes leading to 3-hydroxypropanoic acid. This research shows the potential of catalytic chemical methods in producing such compounds, further expanding their application in organic synthesis and high-performance polymers (Pina, Falletta, & Rossi, 2011).
Luminescent Properties in Lanthanide Coordination Compounds
Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in lanthanide coordination compounds. The study investigated how electron-withdrawing and electron-donating groups influence the photophysical properties of these compounds, showing their potential in luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Enzyme-Catalyzed Synthesis
Brem et al. (2009) reported the enzyme-catalyzed synthesis of 3-heteroaryl-3-hydroxypropanoic acids and their derivatives. This research highlights the potential of such compounds in the field of enzymatic synthesis, which could be crucial for the production of pharmaceutical intermediates (Brem, Paizs, Toșa, Vass, & Irimie, 2009).
Antibacterial Activity
Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid and tested its potential antibacterial activity. This suggests that derivatives of benzoic acid, like 3-(Benzyloxy)-2-hydroxypropanoic acid, could be significant in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).
Propiedades
IUPAC Name |
2-hydroxy-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452122 | |
| Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-hydroxypropanoic acid | |
CAS RN |
127744-27-8 | |
| Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate](/img/structure/B3021808.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)
